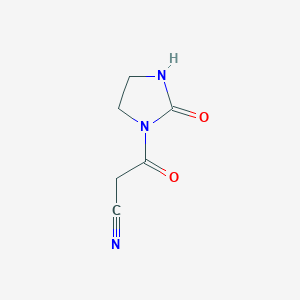![molecular formula C16H14ClNOS B14003326 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one CAS No. 19057-92-2](/img/structure/B14003326.png)
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one is a chemical compound known for its unique structure and properties It is a derivative of thioxanthone, which is a sulfur-containing analog of xanthone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one typically involves the reaction of 4-methylthioxanthone with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thioxanthene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various thioxanthone derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of alkylated products.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in cellular processes, leading to altered cellular functions.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one can be compared with other similar compounds, such as:
Thioxanthone: The parent compound, which lacks the chloroethylamino group.
Xanthone: The oxygen analog of thioxanthone, which has different chemical and biological properties.
Chloroethylamines: Compounds containing the chloroethylamino group, which are known for their alkylating properties.
The uniqueness of this compound lies in its combination of the thioxanthone core and the chloroethylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
19057-92-2 |
|---|---|
Molekularformel |
C16H14ClNOS |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1-(2-chloroethylamino)-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C16H14ClNOS/c1-10-6-7-12(18-9-8-17)14-15(19)11-4-2-3-5-13(11)20-16(10)14/h2-7,18H,8-9H2,1H3 |
InChI-Schlüssel |
UKPNKWSDCLOCQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)NCCCl)C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


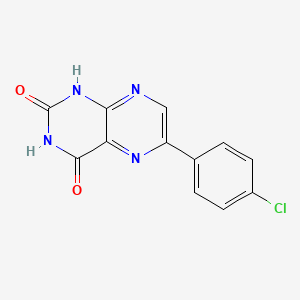

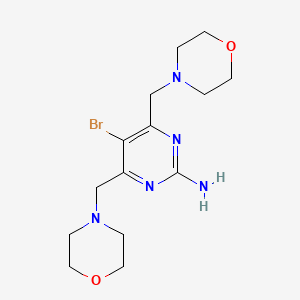
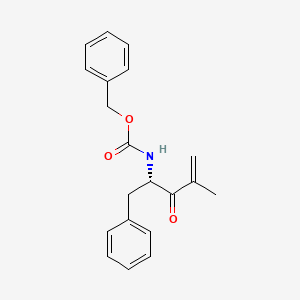

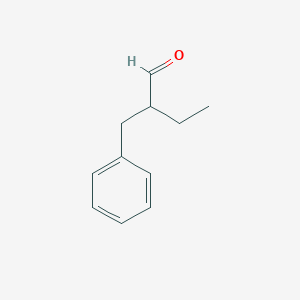
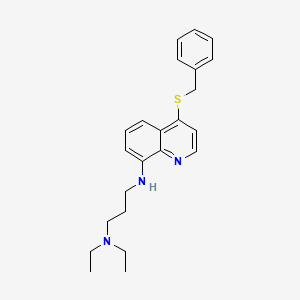
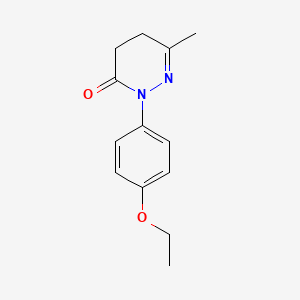
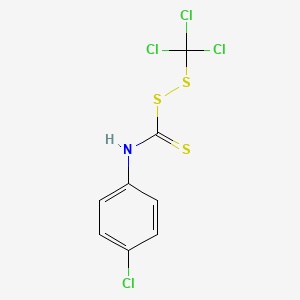
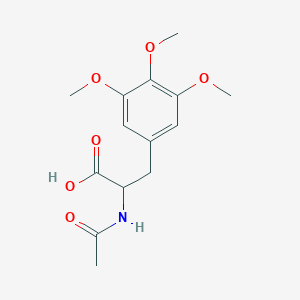
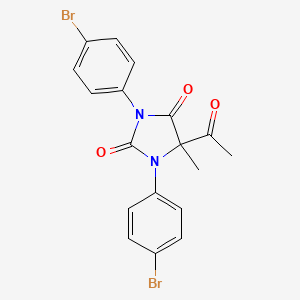
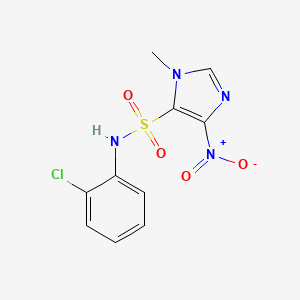
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
